molecular formula C15H13N B106375 5H-Dibenz(b,f)azepine, 5-methyl- CAS No. 52249-32-8

5H-Dibenz(b,f)azepine, 5-methyl-

Cat. No. B106375
CAS RN: 52249-32-8
M. Wt: 207.27 g/mol
InChI Key: WKMPLZAFPNQAMR-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine, 5-methyl-, also known as 5-methyl-5H-dibenzo[b,f]azepine, is a compound that has been studied for its potential applications in pharmaceuticals and materials science. It is a derivative of 5H-dibenz[b,f]azepine, a heterocyclic compound with an azepine ring, which is a seven-membered ring containing one nitrogen atom .

Synthesis Analysis

The synthesis of 5-methyl-5H-dibenzo[b,f]azepine has been approached through various methods. One enantioselective route to synthesize this compound involves the use of 2'-acetylbiphenyl-2-carboxylic acid and (R)-2-phenylglycinol as an auxiliary to control chirality . Another method includes the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives, which are then transformed into the desired compound . Additionally, a novel synthesis process has been reported, starting with 10,11-dihydro-5H-dibenz[b,f]azepine, followed by a series of reactions including acyl chlorination, bromination, dehydrobromination, and finally, the removal of the chloroformyl protection group .

Molecular Structure Analysis

The molecular structure of 5-methyl-5H-dibenzo[b,f]azepine has been characterized by spectral studies and confirmed by single crystal X-ray diffraction. The compound crystallizes in the orthorhombic crystal system and adopts a boat conformation for the azepine ring. The dihedral angle between the fused benzene rings and the azepine motif has been measured, indicating the spatial arrangement of the rings .

Chemical Reactions Analysis

5H-Dibenz(b,f)azepine, 5-methyl-, undergoes various chemical reactions. It has been shown that the heterocyclic imine form is thermodynamically stable and does not isomerize under basic or acidic conditions. The compound's reactivity with electrophiles, such as alkyl halides and acid anhydrides, has been studied, confirming its imine structure . Additionally, the compound's derivatives have been synthesized through reactions with different N,N-dimethylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-dibenzo[b,f]azepine, 5-methyl-, have been investigated using vibrational spectroscopy and computational methods. Fourier transform Raman and infrared spectra have been recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions have been calculated. The stability of the molecule has been analyzed using natural bond orbital (NBO) analysis, and the linear polarizability and hyperpolarizability values have been computed, indicating the molecule's electronic properties . The Hirshfeld surfaces computational method has also been used to analyze the intermolecular contacts in the crystal structure .

Scientific Research Applications

Synthesis and Antioxidant Properties

5H-Dibenz(b,f)azepine derivatives exhibit significant antioxidant activities. Kumar and Naik (2010) synthesized a series of these compounds containing different aminophenols and substituted aminophenols, demonstrating good antioxidant activities in various methods including scavenging effects on DPPH radical and inhibition of lipid peroxidation (Kumar & Naik, 2010).

Novel Synthesis Processes

Chen Ying-qi (2008) studied a novel synthesis process of 5H-Dibenz(b,f)azepine, highlighting its importance as an intermediate in fields like genetic engineering and materials science. The process involved several steps including acyl chlorination and bromination (Chen Ying-qi, 2008).

Crystal Structure and Spectral Studies

Shankar et al. (2014) conducted spectral studies and crystal structure analysis of 5-methyl-5H-dibenzo[b,f]azepine and its analogs. They analyzed the azepine ring conformation and observed short contacts and dihedral angles between fused benzene rings and the azepine motif (Shankar et al., 2014).

Supramolecular Assemblies

A study by Acosta et al. (2015) on benzo[b]pyrimido[5,4-f]azepines, which contain a similar ring system to dibenz[b,f]azepine, revealed insights into their molecular structures and various supramolecular assemblies. This study highlighted the significance of the azepine ring in medicinal chemistry (Acosta et al., 2015).

Vibrational and Spectroscopic Investigation

Muthu and Renuga (2013) investigated the vibrational and spectroscopic properties of 5H-dibenzo[b,f]azepine-5-carboxamide. Their study provided detailed interpretations of infrared and Raman spectra, contributing to the understanding of the molecular structure and stability of this compound (Muthu & Renuga, 2013).

Application in Vascular Cognitive Impairment

Kaur et al. (2019) explored the protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. They found that these compounds, acting as histone deacetylase inhibitors, could potentially be used for the treatment of vascular cognitive impairment (Kaur et al., 2019).

Future Directions

The development of new synthetic methods for 10-arylated dibenzo[b,f]azepines suggests potential future directions in the synthesis of related compounds . The overcoming of challenges in arylation and ring construction through N-acetylation of the amino group also opens up possibilities for the synthesis of other complex molecules .

properties

IUPAC Name

11-methylbenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMPLZAFPNQAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200288
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methylbenzo[b][1]benzazepine

CAS RN

52249-32-8
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052249328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenz(b,f)azepine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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